Enterostatin(human,mouse,rat) (TFA)
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Overview
Description
Enterostatin (human, mouse, rat) (trifluoroacetate salt) is a pentapeptide primarily formed in the intestine by the cleavage of secreted pancreatic procolipase. It is known for its ability to selectively reduce fat intake, body weight, and body fat in vivo . This compound has been studied extensively for its role in regulating food intake and its potential therapeutic applications in obesity and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enterostatin (human, mouse, rat) (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Enterostatin (human, mouse, rat) (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Enterostatin (human, mouse, rat) (trifluoroacetate salt) primarily undergoes hydrolysis and enzymatic cleavage reactions. It is formed by the cleavage of pancreatic procolipase in the intestine .
Common Reagents and Conditions:
Hydrolysis: Water and enzymes such as pancreatic procolipase.
Enzymatic Cleavage: Pancreatic procolipase under physiological conditions.
Major Products Formed:
Scientific Research Applications
Enterostatin (human, mouse, rat) (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: Studied for its unique peptide structure and interactions with other molecules.
Biology: Investigated for its role in regulating food intake and energy balance.
Medicine: Potential therapeutic applications in treating obesity and metabolic disorders.
Industry: Used in the development of anti-obesity drugs and dietary supplements.
Mechanism of Action
Enterostatin (human, mouse, rat) (trifluoroacetate salt) exerts its effects by interacting with specific receptors in the peripheral and central nervous systems. It reduces fat intake through the vagus nerve in the periphery and κ-opioid and serotonin receptors in the central nervous system . The peptide also influences insulin secretion, sympathetic drive to brown adipose tissue, and adrenal corticosteroid secretion .
Comparison with Similar Compounds
Procolipase: The precursor protein from which Enterostatin is derived.
Other Pentapeptides: Similar in structure but may have different biological activities.
Uniqueness: Enterostatin (human, mouse, rat) (trifluoroacetate salt) is unique due to its specific role in reducing fat intake and its potential therapeutic applications in obesity and metabolic disorders. Its selective action on fat intake, as opposed to other macronutrients, distinguishes it from other peptides .
Properties
Molecular Formula |
C23H37F3N8O8 |
---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H36N8O6.C2HF3O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;3-2(4,5)1(6)7/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);(H,6,7)/t12-,13-,14-,15-;/m0./s1 |
InChI Key |
HMDSUZSIJATJAB-WFGXUCIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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